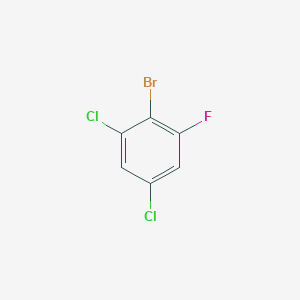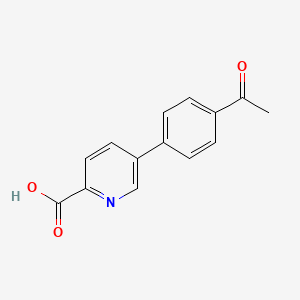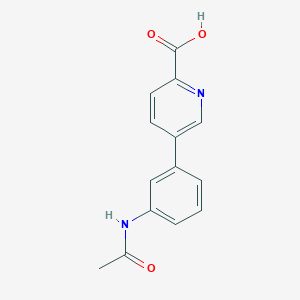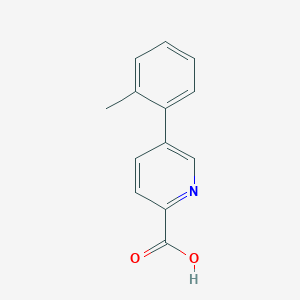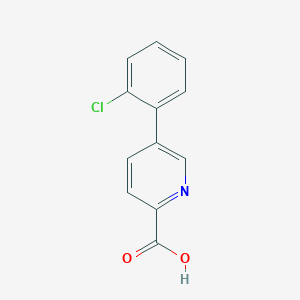
5-(2-Chlorophenyl)picolinic acid, 95%
Overview
Description
5-(2-Chlorophenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Scientific Research Applications
Herbicides
Picolinic acid and picolinate compounds, including 5-(2-Chlorophenyl)picolinic acid, are a remarkable class of synthetic auxin herbicides . They have been used in the design and synthesis of compounds with potent herbicidal activity . For example, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been tested for inhibitory activity against the growth of Arabidopsis thaliana roots . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Molecular Docking
Molecular docking analyses have revealed that certain compounds, such as compound V-7, dock with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . This suggests that 5-(2-Chlorophenyl)picolinic acid and its derivatives could be useful in molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
An adaptive three-dimensional quantitative structure–activity relationship model was constructed from IC50 values of compounds, including those derived from 5-(2-Chlorophenyl)picolinic acid . This model can guide the next step of the synthetic strategy in the discovery of novel synthetic auxin herbicides .
Post-Emergence Herbicidal Activity
Certain compounds derived from 5-(2-Chlorophenyl)picolinic acid exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 . This suggests that these compounds could be used as effective post-emergence herbicides.
Safety for Certain Crops
Some compounds derived from 5-(2-Chlorophenyl)picolinic acid were found to be safe for corn, wheat, and sorghum at a dosage of 300 gha −1 . This indicates that these compounds could be used as herbicides that are safe for certain crops.
Future Directions
Picolinic acid and its derivatives, such as 5-(2-Chlorophenyl)picolinic acid, have potential applications in various fields. For instance, picolinic acid has been shown to have broad-spectrum antiviral abilities . Furthermore, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Mechanism of Action
Target of Action
The primary target of 5-(2-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(2-Chlorophenyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Result of Action
The action of 5-(2-Chlorophenyl)picolinic acid results in the inhibition of ZFPs, which are involved in viral replication and packaging, as well as normal cell homeostatic functions . This suggests that the compound may have antiviral properties and could potentially affect immune responses .
Action Environment
Given that picolinic acid compounds are used as herbicides , it can be inferred that factors such as soil pH, temperature, and moisture levels could potentially influence the compound’s action.
properties
IUPAC Name |
5-(2-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXWBZLYJCVYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679303 | |
| Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)picolinic acid | |
CAS RN |
1221403-88-8 | |
| Record name | 5-(2-Chlorophenyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221403-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)
